DetajmiumBitartrate
描述
Detajmium Bitartrate is a synthetic antiarrhythmic agent derived from ajmaline, a class Ia sodium channel blocker used to treat ventricular and supraventricular arrhythmias. Its chemical formula is C31H47N3O9·H2O, with a molecular weight of 623.7 g/mol . The compound exists as a mixture of four stereoisomers, which may influence its pharmacokinetic and pharmacodynamic properties . It is marketed under the proprietary name Tachmalcor and is available in both monohydrate (CAS: 53862-81-0) and anhydrous (CAS: 33774-52-6) forms. The ultraviolet (UV) spectrum of Detajmium Bitartrate shows absorption peaks at 205 nm and 245 nm, critical for analytical identification . Its bitartrate salt formulation enhances water solubility and bioavailability, a common strategy in drug development.
属性
分子式 |
C31H47N3O9 |
|---|---|
分子量 |
605.7 g/mol |
IUPAC 名称 |
15-[3-(diethylamino)-2-hydroxypropyl]-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C27H42N3O3.C4H6O6/c1-5-17-18-12-21-24-27(19-10-8-9-11-20(19)28(24)4)13-22(23(18)25(27)32)30(21,26(17)33)15-16(31)14-29(6-2)7-3;5-1(3(7)8)2(6)4(9)10/h8-11,16-18,21-26,31-33H,5-7,12-15H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1 |
InChI 键 |
NXAWWUAMFJNVMF-UHFFFAOYSA-M |
规范 SMILES |
CCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(CN(CC)CC)O)C6=CC=CC=C6N4C.C(C(C(=O)[O-])O)(C(=O)O)O |
产品来源 |
United States |
准备方法
酒石酸地特咪的合成路线包括多个步骤,包括4-(3-(二乙氨基)-2-羟丙基)阿马林与(2R,3R)-2,3-二羟基丁二酸反应 。 反应条件通常需要受控环境,具有特定的温度和pH值,以确保化合物的正确形成。 工业生产方法通常采用自动化反应器进行大规模合成,以保持最终产品的稳定性和纯度 .
化学反应分析
酒石酸地特咪会发生各种类型的化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂 。 这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化反应可能会生成不同的羟基化衍生物,而还原反应可能会生成化合物的脱羟基形式 .
科学研究应用
作用机制
酒石酸地特咪的作用机制围绕其调节脑中神经递质活性的能力。 该药物专门针对胆碱能通路,胆碱能通路对于记忆和学习至关重要 。 通过增强关键神经递质乙酰胆碱的释放,酒石酸地特咪改善了突触可塑性和神经元通讯 。 这种作用有助于抵消阿尔茨海默病等疾病中通常出现的认知功能丧失。 此外,酒石酸地特咪表现出抗氧化特性,可以减少神经组织中的氧化应激,氧化应激是神经元死亡的另一个因素 。 该药物还显示出抑制β-淀粉样蛋白斑块聚集的能力,β-淀粉样蛋白斑块通常存在于阿尔茨海默病患者的大脑中,已知会破坏神经元功能 .
相似化合物的比较
Comparison with Similar Compounds
Sodium Bitartrate
Sodium Bitartrate (C4H5NaO6, MW: 172.07 g/mol) is a sodium salt of tartaric acid, primarily used in industrial and laboratory settings . Unlike Detajmium Bitartrate, it lacks pharmacological activity. Key differences include:
- Solubility : Sodium Bitartrate has a water solubility of 17.1 g/L , whereas Detajmium Bitartrate’s solubility is unspecified but inferred to be lower due to its complex structure.
- Safety Profile: Sodium Bitartrate is non-hazardous under normal handling conditions, though it reacts with strong oxidants . Detajmium Bitartrate, as a therapeutic agent, carries risks such as proarrhythmia and stereoisomer-related metabolic variability .
Hydrocodone Bitartrate
Hydrocodone Bitartrate (C18H21NO3•C4H6O6•2½H2O, MW: 494.50 g/mol) is an opioid analgesic and antitussive . While both compounds utilize the bitartrate salt for improved solubility, their applications diverge:
- Therapeutic Class : Hydrocodone Bitartrate targets pain relief and cough suppression via µ-opioid receptor agonism , whereas Detajmium Bitartrate modulates cardiac sodium channels.
Structural and Functional Contrasts
- Complexity: Detajmium Bitartrate’s ajmalinium backbone and diethylamino side chain distinguish it from simpler salts like Sodium Bitartrate .
- Salt Utility : Bitartrate salts are favored in drug formulation for enhancing stability and dissolution, as seen in both Detajmium and Hydrocodone .
Data Tables
Table 1: Chemical and Physical Properties
Research Findings and Discussion
- Stereoisomer Complexity : Detajmium Bitartrate’s four stereoisomers may lead to variable efficacy and metabolism, necessitating rigorous quality control during synthesis .
- Bitartrate Salt Advantages : The bitartrate moiety improves solubility and oral absorption in both Detajmium and Hydrocodone, demonstrating its versatility across drug classes .
- Safety vs. Utility: Sodium Bitartrate’s safety profile suits non-pharmaceutical applications, whereas Detajmium and Hydrocodone require strict therapeutic monitoring due to their potent biological effects .
生物活性
Detajmium bitartrate, an antiarrhythmic agent, has garnered attention in clinical settings for its therapeutic efficacy in managing cardiac arrhythmias, particularly continuous ventricular extrasystole. This article delves into the biological activity of detajmium bitartrate, summarizing key research findings, case studies, and relevant data.
Overview of Detajmium Bitartrate
Detajmium bitartrate is a compound classified under antiarrhythmic drugs. It acts by stabilizing cardiac electrical activity, thus preventing irregular heartbeats. The compound's chemical properties and mechanisms of action are crucial for understanding its therapeutic potential.
The primary mechanism by which detajmium bitartrate exerts its effects involves the modulation of ion channels in cardiac myocytes. This modulation helps restore normal rhythm by influencing the excitability and conduction velocity of cardiac tissues.
Case Studies
-
Study on Continuous Ventricular Extrasystole :
- Participants : 9 patients with documented continuous ventricular extrasystole.
- Dosage : Patients received daily maintenance doses of 75-100 mg.
- Results : The treatment was reported as fully effective, demonstrating significant reduction in episodes of ventricular extrasystole over the study duration .
- Long-term Treatment Assessment :
Data Summary
The following table summarizes key findings from clinical studies involving detajmium bitartrate:
Research Findings
Recent research has highlighted several important aspects of detajmium bitartrate's biological activity:
- Pharmacokinetics : Studies indicate that detajmium bitartrate is well-absorbed when administered orally, leading to effective plasma concentrations that correlate with therapeutic outcomes.
- Safety Profile : The compound has been generally well-tolerated among patients, with minimal adverse effects reported during clinical trials.
- Comparative Efficacy : When compared to other antiarrhythmic agents, detajmium bitartrate has shown comparable effectiveness in managing ventricular arrhythmias, making it a viable option for clinicians .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
